molecular formula C15H20O5 B12639543 Ethyl 5-(2,3-dimethoxyphenyl)-5-hydroxypent-2-enoate CAS No. 919296-45-0

Ethyl 5-(2,3-dimethoxyphenyl)-5-hydroxypent-2-enoate

Cat. No.: B12639543
CAS No.: 919296-45-0
M. Wt: 280.32 g/mol
InChI Key: LPYGNCQOXSEMKN-UHFFFAOYSA-N
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Description

Ethyl 5-(2,3-dimethoxyphenyl)-5-hydroxypent-2-enoate is an organic compound with a complex structure that includes a phenyl ring substituted with two methoxy groups and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2,3-dimethoxyphenyl)-5-hydroxypent-2-enoate typically involves the reaction of 2,3-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as piperidine and an acid catalyst like glacial acetic acid. The reaction is carried out under reflux conditions, and the product is purified through column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2,3-dimethoxyphenyl)-5-hydroxypent-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the pent-2-enoate moiety can be reduced to form a saturated ester.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Formation of 5-(2,3-dimethoxyphenyl)-5-oxopent-2-enoate.

    Reduction: Formation of ethyl 5-(2,3-dimethoxyphenyl)-5-hydroxypentanoate.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(2,3-dimethoxyphenyl)-5-hydroxypent-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(2,3-dimethoxyphenyl)-5-hydroxypent-2-enoate involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors involved in cellular signaling pathways, thereby modulating biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(2,3-dimethoxyphenyl)-5-hydroxypent-2-enoate is unique due to its combination of a hydroxyl group and a pent-2-enoate moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

919296-45-0

Molecular Formula

C15H20O5

Molecular Weight

280.32 g/mol

IUPAC Name

ethyl 5-(2,3-dimethoxyphenyl)-5-hydroxypent-2-enoate

InChI

InChI=1S/C15H20O5/c1-4-20-14(17)10-6-8-12(16)11-7-5-9-13(18-2)15(11)19-3/h5-7,9-10,12,16H,4,8H2,1-3H3

InChI Key

LPYGNCQOXSEMKN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCC(C1=C(C(=CC=C1)OC)OC)O

Origin of Product

United States

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